Mordant red 15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

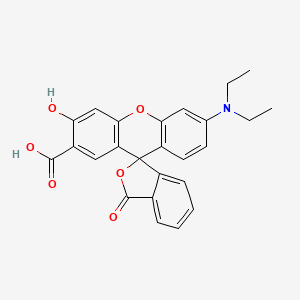

6'-(diethylamino)-3'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO6/c1-3-26(4-2)14-9-10-18-21(11-14)31-22-13-20(27)16(23(28)29)12-19(22)25(18)17-8-6-5-7-15(17)24(30)32-25/h5-13,27H,3-4H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYFQGHCZXNILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884268 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6359-29-1 | |

| Record name | 6′-(Diethylamino)-3′-hydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-2′-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6359-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-(diethylamino)-3'-hydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Mordant Red 15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Red 15, also known by its Colour Index name C.I. 45305, is a synthetic dye belonging to the xanthene class.[1][2] Its chemical formula is C₂₅H₂₁NO₆, and it has a molecular weight of approximately 431.44 g/mol .[1][3] The compound is registered under the CAS number 6359-29-1.[1][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physical and spectral characteristics, and reactivity. This information is intended to support researchers and scientists in various fields, including materials science and drug development, where xanthene dyes are of significant interest.

Chemical Identity and Structure

This compound is systematically named 6'-(Diethylamino)-3'-hydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid.[4] Its structure features a xanthene core, which is responsible for its chromophoric properties.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Chemical Name | 6'-(Diethylamino)-3'-hydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid |

| C.I. Name | This compound, C.I. 45305[1] |

| CAS Number | 6359-29-1[1] |

| Molecular Formula | C₂₅H₂₁NO₆[1] |

| Molecular Weight | 431.44 g/mol [1] |

| Chemical Class | Xanthene Dye[1] |

Physicochemical Properties

Table 2: Physical Properties of this compound

| Property | Description |

| Appearance | Red to reddish-brown powder.[1] |

| Solubility in Water | Soluble with a yellow fluorescence.[1][5] |

The color of this compound solutions is sensitive to pH and the presence of metal ions. In acidic solutions, the fluorescence is reported to disappear.[1] In the presence of sodium hydroxide, it exhibits a yellow fluorescent light red color.[1] The dye forms complexes with metal ions, leading to distinct color changes; for instance, it turns blue in the presence of copper ions and yellow with iron ions.[1] This property is characteristic of mordant dyes, which form coordination complexes with metal ions (mordants) to fix the dye to a substrate.

Spectral Properties

The extended conjugated system of the xanthene core in this compound is responsible for its absorption of visible light and its characteristic color. While a detailed public spectrum with molar absorptivity is not available, the dye is expected to exhibit a strong absorption band in the visible region. The exact position of the maximum absorption wavelength (λmax) is likely to be influenced by the solvent and the pH of the solution.

Synthesis of this compound

The synthesis of this compound involves a multi-step process.[1] A general outline of the manufacturing method is as follows:

-

Condensation: The initial step is the condensation reaction between 3-(Diethylamino)phenol and Phthalic anhydride.

-

Reaction with Dihydroxybenzoic Acid: The product from the first step is then reacted with 2,4-Dihydroxybenzoic acid.

-

Oxidation: The final step is an oxidation reaction to yield the this compound dye.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methods for the analysis of xanthene dyes can be adapted.

General Protocol for UV-Visible Spectroscopic Analysis

A stock solution of this compound can be prepared in a suitable solvent, such as ethanol (B145695) or deionized water. Serial dilutions are then made to obtain a range of concentrations. The absorbance of each solution is measured using a UV-Visible spectrophotometer at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of a dilute solution. A calibration curve of absorbance versus concentration can then be constructed to be used for quantitative analysis.

General Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a common technique for the analysis of xanthene dyes. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The detection is usually performed using a UV-Vis or a diode-array detector set at the λmax of the dye. A gradient elution may be necessary to achieve good separation from impurities or other components in a mixture.

Logical Relationships and Signaling Pathways

As a synthetic dye, this compound does not have a biological signaling pathway. However, its function as a mordant dye can be represented as a logical relationship. The dye molecule, the metal mordant, and the fiber substrate form a ternary complex, which is responsible for the fastness of the coloration.

Conclusion

This compound is a xanthene dye with well-defined chemical identity. Its properties, such as its water solubility with fluorescence and its ability to form colored complexes with metal ions, are characteristic of its chemical class. While detailed quantitative data on its physicochemical properties and specific experimental protocols are not extensively available in the public domain, this guide provides a solid foundation for researchers and scientists working with this compound. Further investigation into its quantitative spectral and solubility properties would be a valuable addition to the scientific literature.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. BJOC - New synthetic strategies for xanthene-dye-appended cyclodextrins [beilstein-journals.org]

- 3. chembk.com [chembk.com]

- 4. 6'-(diethylamino)-3'-hydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthene)-2'-carboxylic acid | C25H21NO6 | CID 110828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

An In-depth Technical Guide on the Synthesis and Molecular Structure of C.I. 45305

For Researchers, Scientists, and Drug Development Professionals

Introduction: C.I. 45305, also known by its Colour Index name Acid Red 50 and C.I. 45220, is a xanthene dye.[1][2][3] This technical guide provides a comprehensive overview of its synthesis, molecular structure, and key properties, with a focus on experimental details and data presentation for a scientific audience. This dye is notable for its fluorescent yellowish-red shade in solution and its applications in various industrial products, including cleaners, detergents, and paper, as well as in non-destructive testing and tracing due to its UV fluorescence.[3]

Molecular Structure and Properties

The molecular formula of C.I. 45305 is C₂₅H₂₅N₂NaO₇S₂.[1][2] It has a molecular weight of 552.6 g/mol .[1][2] The compound belongs to the xanthene class of dyes.[1]

Table 1: Chemical and Physical Properties of C.I. 45305

| Property | Value |

| C.I. Name | Acid Red 50 |

| C.I. Number | 45220 |

| CAS Number | 5873-16-5 |

| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂ |

| Molecular Weight | 552.6 g/mol |

| Appearance | Red powder |

| Shade in Solution | Fluorescent yellowish-red |

| Solubility | Soluble in water |

| Lightfastness (AATCC) | 2-4 (on a scale of 8) |

Synthesis of C.I. 45305

The synthesis of C.I. 45305 is a multi-step process involving the condensation of two primary reactants, followed by dehydration, oxidation, and salt formation.

Overall Synthesis Reaction:

4-Formylbenzene-1,3-disulfonic acid + 3-(Ethylamino)-4-methylphenol → Intermediate Product

Intermediate Product --(H₂SO₄)--> Dehydrated Intermediate --(Oxidation)--> Oxidized Product --(NaOH)--> C.I. 45305 (Sodium Salt)

A detailed experimental protocol for the synthesis is provided below.

Experimental Protocol: Synthesis of C.I. 45305

Materials:

-

4-Formylbenzene-1,3-disulfonic acid

-

3-(Ethylamino)-4-methylphenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., hydrogen peroxide, manganese dioxide)

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled water

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

Condensation:

-

In a suitable reaction vessel, dissolve 4-Formylbenzene-1,3-disulfonic acid in a minimal amount of distilled water.

-

Slowly add 3-(Ethylamino)-4-methylphenol to the solution while stirring continuously.

-

Maintain the temperature of the reaction mixture at a controlled level (e.g., 20-25°C) to manage the exothermic reaction.

-

Continue stirring for several hours until the condensation reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

-

Dehydration:

-

Carefully add concentrated sulfuric acid to the reaction mixture from the previous step. This should be done slowly and with cooling to control the exothermic nature of the addition.

-

The sulfuric acid acts as a dehydrating agent, promoting the cyclization to form the xanthene ring structure.

-

Heat the mixture gently for a specified period to ensure complete dehydration.

-

-

Oxidation:

-

After dehydration, the reaction mixture is cooled.

-

An oxidizing agent is then added portion-wise to the mixture to introduce the desired oxidation state in the molecule.

-

The reaction is monitored until the oxidation is complete.

-

-

Salt Formation and Isolation:

-

The acidic solution is then carefully neutralized, and subsequently made basic, by the addition of a sodium hydroxide solution. This converts the dye into its sodium salt, which is typically more soluble in water.

-

The product, C.I. 45305, is then precipitated from the solution, often by "salting out" with the addition of sodium chloride.

-

The precipitate is collected by filtration, washed with a brine solution to remove impurities, and then dried in an oven at a controlled temperature.

-

Diagram of the Synthesis Workflow:

Caption: Synthesis workflow for C.I. 45305.

Molecular Structure Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as sulfonate (SO₃), hydroxyl (-OH), and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λ_max) and molar absorptivity, which are characteristic of the chromophore.

Diagram of the Characterization Workflow:

Caption: Analytical workflow for molecular structure confirmation.

References

Mordant Red 15: A Technical Guide to its Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Red 15, also known by its Colour Index name C.I. 45305, is a synthetic dye belonging to the xanthene class.[1] While extensively utilized in the textile industry for its vibrant red hue and excellent fastness properties on materials like wool and silk, its inherent fluorescence presents opportunities for its application in various scientific research fields. This technical guide provides a comprehensive overview of the fluorescent properties of this compound, including its chemical identity, photophysical characteristics, and potential experimental applications. Due to the limited availability of specific quantitative fluorescence data for this compound in scientific literature, this guide also incorporates representative data from structurally similar and well-characterized xanthene dyes, such as fluorescein (B123965) and rhodamine B, to provide a comparative context for its expected performance.

Chemical and Physical Properties

This compound is a reddish-brown powder that is soluble in water, where it exhibits a distinct yellow fluorescence.[1] This fluorescence is sensitive to pH, reportedly disappearing in the presence of hydrochloric acid and shifting to a yellow fluorescent light red in sodium hydroxide.[1]

| Property | Value | Reference |

| Chemical Name | 6'-(diethylamino)-3'-hydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid | PubChem |

| CAS Number | 6359-29-1 | [1][2] |

| Molecular Formula | C₂₅H₂₁NO₆ | [1][2] |

| Molecular Weight | 431.44 g/mol | [1][2] |

| Appearance | Reddish-brown powder | [1] |

| Solubility | Soluble in water | [1] |

| Boiling Point | 683.7°C at 760 mmHg | [2][3] |

| Density | 1.48 g/cm³ | [2][3] |

Photophysical Data

Table of Representative Photophysical Data for Xanthene Dyes:

| Parameter | Fluorescein (in water, pH 8) | Rhodamine B (in water) | Rhodamine B (in ethanol) | This compound (in water) |

| Excitation Maximum (λex) | ~495 nm[6] | ~553 nm | ~543 nm | Not Reported |

| Emission Maximum (λem) | ~520 nm[6] | ~576 nm | ~572 nm | Yellow Fluorescence[1] |

| Fluorescence Quantum Yield (ΦF) | ~0.9 | 0.31[7] | 0.49 - 0.7[8][9] | Not Reported |

| Fluorescence Lifetime (τ) | ~4 ns[6][10] | Not Reported | ~1.7 ns | Not Reported |

Note: The data for fluorescein and rhodamine B are provided as representative examples of xanthene dyes. The actual values for this compound may vary.

Experimental Protocols

Given the mordant nature of this compound, which involves the formation of a complex with a metal ion to bind to a substrate, and its inherent fluorescence, it holds potential for applications in metal ion detection and as a fluorescent stain for various materials.

General Protocol for Fluorescent Staining of Textiles

This protocol is a generalized procedure for applying a fluorescent mordant dye to a textile sample.

-

Mordanting (Pre-treatment):

-

Prepare a solution of a mordant, such as potassium aluminum sulfate (B86663) (alum) or ferrous sulfate, in water. The concentration will depend on the fabric and desired color.

-

Immerse the textile sample in the mordant solution and heat gently (e.g., 60-80°C) for a specified time (e.g., 1 hour).

-

Allow the fabric to cool in the mordant bath.

-

Remove the fabric, rinse with water, and let it dry or proceed directly to dyeing.

-

-

Dyeing:

-

Prepare a dye bath by dissolving this compound in water. The concentration will depend on the desired color intensity.

-

Immerse the mordanted textile sample in the dye bath.

-

Heat the dye bath to a temperature suitable for the fabric type (e.g., near boiling for wool) and maintain for a set period (e.g., 1 hour), stirring occasionally.

-

Allow the bath to cool.

-

-

Post-treatment and Analysis:

-

Remove the dyed fabric, rinse with water to remove excess dye, and allow it to dry.

-

The fluorescence of the dyed fabric can be observed under a UV lamp.

-

For quantitative analysis, a spectrofluorometer can be used to measure the emission spectrum from the fabric surface.

-

Conceptual Protocol for Metal Ion Detection

The fluorescence of many dyes is quenched or enhanced upon binding to metal ions. As a mordant dye, this compound's fluorescence is likely to be modulated by the presence of metal ions it can chelate.

-

Preparation of Dye Solution:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., HEPES or TRIS at a specific pH). The optimal concentration should be determined empirically to give a stable and measurable fluorescence signal.

-

-

Titration with Metal Ions:

-

In a cuvette, place a known volume and concentration of the this compound solution.

-

Record the initial fluorescence emission spectrum using a spectrofluorometer.

-

Add small aliquots of a stock solution of the metal ion of interest (e.g., Al³⁺, Cr³⁺, Cu²⁺, Fe³⁺) to the cuvette.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.

-

This can be used to determine the sensitivity and selectivity of this compound for different metal ions.

-

Visualizations

Workflow for Fluorescent Staining of Textiles

Caption: Workflow for the fluorescent staining of textiles using a mordant dye.

Logical Flow for Metal Ion Detection Experiment

Caption: Logical workflow for a metal ion detection experiment using a fluorescent probe.

Conclusion

This compound is a fluorescent dye of the xanthene class with established applications in the textile industry. While specific data on its photophysical properties are limited in academic literature, its characteristic yellow fluorescence in aqueous solutions and its chemical nature as a mordant dye suggest its potential for broader scientific applications, including the development of fluorescent sensors for metal ions and as a fluorescent stain in material science. The provided representative data from analogous xanthene dyes and the general experimental protocols offer a solid foundation for researchers and scientists to explore the utility of this compound in their respective fields. Further characterization of its fluorescence properties is warranted to fully unlock its potential as a versatile fluorescent tool.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chembk.com [chembk.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescein - Wikipedia [en.wikipedia.org]

- 7. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]

- 8. omlc.org [omlc.org]

- 9. Rhodamine B - Wikipedia [en.wikipedia.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

Spectral Properties of Mordant Red 15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Red 15, also identified by its Colour Index name C.I. 45305, is a synthetic dye belonging to the xanthene class.[1][2] Its chemical structure is 6'-(diethylamino)-3'-hydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, with the CAS number 6359-29-1 and a molecular formula of C25H21NO6.[2][3] This dye is a reddish-brown powder soluble in water, where it exhibits a characteristic yellow fluorescence.[1][2] This fluorescence is pH-sensitive; it disappears in the presence of hydrochloric acid and shifts to a yellow fluorescent light red in a sodium hydroxide (B78521) solution.[1] Primarily, this compound is utilized in the textile industry for dyeing materials such as wool and silk.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Chemical Name | 6'-(diethylamino)-3'-hydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid | [3] |

| Synonyms | C.I. 45305, this compound | [2] |

| CAS Number | 6359-29-1 | [2] |

| Molecular Formula | C25H21NO6 | [2] |

| Molecular Weight | 431.44 g/mol | [2] |

| Appearance | Reddish-brown powder | [1][2] |

| Solubility | Soluble in water | [1] |

| Fluorescence | Yellow fluorescence in water | [1] |

Spectral Properties

As of the latest literature review, specific quantitative spectral data for this compound remains uncharacterized. However, based on its xanthene structure, its spectral behavior is expected to be comparable to other rhodamine-based dyes. Xanthene dyes are known for their strong absorption in the visible region and significant fluorescence.[4]

For illustrative purposes, the spectral properties of a structurally related compound, 6-Carboxy-X-rhodamine (ROX), are provided below. It is crucial to understand that this data is for a different molecule and should be considered as a general representation of the spectral characteristics of this class of dyes.

| Spectral Property | Value (for 6-Carboxy-X-rhodamine) | Reference |

| Absorption Maximum (λmax) | 570 nm | [5] |

| Molar Absorptivity (ε) | 93,000 L·mol⁻¹·cm⁻¹ | [5] |

| Emission Maximum (λem) | 591 nm | [5] |

| Fluorescence Quantum Yield (Φ) | 1.0 | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the condensation of three key reactants.[2] The pathway begins with the reaction of 3-(Diethylamino)phenol and Phthalic anhydride. The resulting intermediate is then condensed with 2,4-Dihydroxybenzoic acid, followed by an oxidation step to yield the final this compound molecule.

Caption: Synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for determining the spectral properties of a dye like this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine the maximum absorption wavelength (λmax) and the molar absorptivity (ε).

Caption: UV-Vis Spectroscopy Protocol.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum to determine the maximum emission wavelength (λem).

Caption: Fluorescence Spectroscopy Protocol.

Conclusion

This compound is a xanthene dye with established applications in the textile industry. While its chemical identity and qualitative fluorescent properties are known, a significant gap exists in the scientific literature regarding its quantitative spectral characteristics. The synthesis of this compound follows a well-defined pathway, and its spectral properties can be investigated using standard spectroscopic techniques. Further research is warranted to fully characterize the absorption and emission spectra of this dye, which would be of considerable value to researchers and professionals in materials science and drug development who may wish to explore its potential in new applications.

References

- 1. This compound | 6359-29-1 [chemicalbook.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. 6'-(diethylamino)-3'-hydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthene)-2'-carboxylic acid | C25H21NO6 | CID 110828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Mordant Red 15 Dye-Mordant Complex Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant dyes are a class of colorants that necessitate the use of a chemical substance, known as a mordant, to bind effectively to a substrate.[1] Unlike direct dyes, their fixation mechanism is not based on direct affinity but on the formation of a coordination complex between the dye, a metal ion (the mordant), and the substrate.[2] This resulting insoluble compound, often referred to as a "lake," typically exhibits significantly enhanced fastness properties against light and washing.[2][3] Mordant Red 15 (C.I. 45305) is a xanthene-class dye that functions through this principle.[4] The core of this process lies in chelation, where functional groups on the dye molecule form stable coordinate bonds with a central metal ion. This guide provides a detailed examination of the chemical principles, quantitative data, and experimental methodologies related to the formation of this compound-mordant complexes.

The Chemistry of Complex Formation

The ability of a mordant dye to form a stable complex with a metal ion is dictated by its molecular structure. The process is fundamentally a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron acceptor) and the dye, with its electron-donating functional groups, acts as a Lewis base (ligand).

Mechanism of Chelation

The formation of the dye-mordant complex is a chelation process, where the dye molecule binds to the central metal ion at multiple points to form a stable, ring-like structure.[5] For many mordant dyes, including the well-studied Alizarin (B75676) Red S (a 1,2-dihydroxyanthraquinone), the primary binding sites are adjacent hydroxyl (-OH) groups or a combination of hydroxyl and carbonyl (C=O) groups.[6][7] These groups provide the necessary geometry and electron density to coordinate with metal ions such as Aluminum (Al³⁺), Chromium (Cr³⁺), Iron (Fe³⁺/Fe²⁺), and Copper (Cu²⁺).[3]

The reaction is highly dependent on pH.[6] An increase in pH leads to the deprotonation of the hydroxyl groups on the dye molecule. This deprotonation enhances the electron-donating capacity of the oxygen atoms, thereby facilitating a more stable chelate ring formation with the positively charged metal ion.[6] The stoichiometry of these complexes can vary, with common metal-to-ligand (M:L) ratios being 1:1 and 1:2, though other ratios are possible depending on the specific metal and reaction conditions.[6][8]

Binding Sites and Tautomerism

For anthraquinone-based dyes like Alizarin Red S, which serves as an excellent model, there are two primary binding sites: the 1,2-dihydroxy (catechol) site and the 1-hydroxy-9-keto site.[6][7] The preferential binding site is influenced by the specific metal ion and the reaction conditions.[6] Complexation often involves tautomeric forms of the dye, and the formation of the metal complex can lead to a significant color change (a bathochromic or red shift in the absorption spectrum), a property that is fundamental to their application in dyeing and analytical chemistry.[6][9]

Quantitative Data on Dye-Mordant Complex Formation

The stability and stoichiometry of dye-mordant complexes are critical parameters that dictate their practical applications. These are typically determined using spectrophotometric and potentiometric methods. While specific data for this compound is limited in publicly available literature, the data from Alizarin Red S (ARS), a structurally related and extensively studied mordant dye, provides a strong proxy for understanding the quantitative aspects of complexation.

Table 1: Stoichiometry of Alizarin Red S (ARS) with Various Metal Ions

| Metal Ion | Stoichiometry (M:L) | Method | pH | Reference |

|---|---|---|---|---|

| Fe(III) | 1:1 and 1:2 | Spectrophotometry | 4 | [8][10][11] |

| Cu(II) | 1:1 and 1:2 | Spectrophotometry | ~4-6 | [8][10] |

| Ga(III) | 1:1, 1:2, 1:3 | NMR, DFT | 4 | [7] |

| Co(II) | 1:1 and 1:2 | Spectrophotometry | Not Specified | [8][10] |

| Ni(II) | 1:1 and 1:2 | Spectrophotometry | Not Specified | [8][10] |

| Pd(II) | 1:1 and 1:2 | Spectrophotometry | Not Specified | [8][10] |

| Thorium | 1:1 | Optical Methods | 2.7 |[12] |

Table 2: Stability Constants of Alizarin Red S (ARS)-Metal Ion Complexes

| Metal Ion | Stoichiometry (M:L) | Log K (Stability Constant) | Method |

|---|---|---|---|

| Fe(III) | 1:1 | 15.20 | Spectrophotometry |

| Fe(III) | 1:2 | 28.50 | Spectrophotometry |

| Cu(II) | 1:1 | 12.30 | Spectrophotometry |

| Cu(II) | 1:2 | 22.80 | Spectrophotometry |

| Co(II) | 1:1 | 10.90 | Spectrophotometry |

| Co(II) | 1:2 | 20.10 | Spectrophotometry |

| Ni(II) | 1:1 | 11.20 | Spectrophotometry |

| Ni(II) | 1:2 | 20.60 | Spectrophotometry |

| Pd(II) | 1:1 | 13.80 | Spectrophotometry |

| Pd(II) | 1:2 | 25.90 | Spectrophotometry |

(Note: Data in Table 2 is representative and compiled from spectrophotometric studies.[8][10] Absolute values may vary with experimental conditions such as pH, temperature, and ionic strength.)

Experimental Protocols

Protocol: Spectrophotometric Analysis of Complex Formation

This protocol describes the use of UV-Vis spectrophotometry to determine the stoichiometry and stability of the dye-mordant complex in solution.

1. Preparation of Stock Solutions:

-

Dye Solution: Prepare a stock solution of this compound (or Alizarin Red S) at a concentration of 1x10⁻³ M by dissolving an accurately weighed amount of the dye in deionized water or a suitable solvent mixture (e.g., ethanol (B145695)/water).[10][11]

-

Metal Salt Solution: Prepare stock solutions (1x10⁻³ M) of the desired metal salts (e.g., FeCl₃, CuSO₄·5H₂O, AlK(SO₄)₂·12H₂O) in deionized water.[13][14]

-

Buffer Solution: Prepare a universal buffer solution (e.g., Britton-Robinson) to control the pH of the reaction mixtures.[10]

2. Determination of Optimal Wavelength (λ_max):

-

Mix a solution of the dye and the metal ion at the desired pH.

-

Scan the absorbance of the resulting complex solution over the visible spectrum (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λ_max).[11] This λ_max will be used for all subsequent measurements.

3. Stoichiometry Determination (Job's Method of Continuous Variation):

-

Prepare a series of solutions in volumetric flasks where the total molar concentration of dye and metal ion is constant, but their mole fractions vary. For example, for a total concentration of 1x10⁻⁴ M, the mole fraction of the metal would vary from 0.1 to 0.9.

-

Add buffer to each flask to maintain a constant optimal pH.

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at the predetermined λ_max.

-

Plot absorbance versus the mole fraction of the metal ion. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

4. Calculation of Stability Constant:

-

Using the data from spectrophotometric titrations, the stability constant (K) can be calculated using methods such as the Benesi-Hildebrand equation, particularly for 1:1 complexes.

Protocol: Synthesis of Solid Dye-Mordant Complexes

This protocol outlines a general procedure for the synthesis and isolation of solid-state dye-mordant complexes for further characterization.

1. Reagent Preparation:

-

Dissolve equimolar amounts of the this compound dye and the chosen metal salt in a suitable solvent, such as ethanol or an ethanol-water mixture.[10][13]

2. Reaction:

-

Combine the two solutions in a reaction vessel.

-

Stir the mixture magnetically at room temperature or a slightly elevated temperature (e.g., 60°C) for a set period, typically 2-3 hours, to ensure complete complex formation.[10][13]

-

The formation of a precipitate indicates the creation of the insoluble dye-mordant complex.

3. Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the collected solid with distilled water and then with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

Dry the purified complex in an oven at a moderate temperature (e.g., 50-60°C) to a constant weight.[13]

4. Characterization:

-

The resulting solid complex can be characterized using various analytical techniques:

- FT-IR Spectroscopy: To identify shifts in the vibrational frequencies of the -OH and C=O groups upon coordination to the metal ion.

- UV-Vis Spectroscopy (Solid-State): To observe changes in the absorption spectra compared to the free dye.

- Thermal Analysis (TGA/DTA): To determine the thermal stability of the complex and the presence of coordinated water molecules.[8]

- Elemental Analysis: To confirm the empirical formula and stoichiometry of the complex.[8]

Visualizing Complex Formation: Workflows and Mechanisms

References

- 1. Dayglo Color Corporation [dayglo.in]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Spectrophotometeric Studies On Binary And Ternary Complexes Of Some Metal Ions With Alizarin Red S And Cysteine. [journalijar.com]

- 9. Metal complexes with alizarin and alizarin red S: Electronic absorption spectra and structure of ligands - article [repository.rudn.ru]

- 10. journalijar.com [journalijar.com]

- 11. ikm.org.my [ikm.org.my]

- 12. researchgate.net [researchgate.net]

- 13. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]

- 14. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

The Solubility and Stability of Mordant Red 15: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Red 15, also widely known by its synonym Alizarin Red S, is an anthraquinone (B42736) dye that serves as a common histochemical stain to identify and quantify calcium deposits in cell cultures and tissues. Its utility in biological and chemical research necessitates a thorough understanding of its solubility and stability in various solvent systems. This technical guide provides a comprehensive overview of the solubility profile and stability characteristics of this compound, along with detailed experimental protocols for their determination.

Solubility of this compound

The solubility of a compound is a critical parameter for its application in solution-based assays and formulations. This compound, in its sodium salt form, exhibits solubility in a range of polar solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent | Solubility | Temperature | Notes |

| Water | 1 mg/mL[1] | Room Temperature | - |

| Water | 7.69% (w/v) | Not Specified | [2] |

| Water | 10 mg/mL | Not Specified | Requires sonication for dissolution. |

| Dimethyl Sulfoxide (DMSO) | 2.3 mg/mL (6.72 mM) | Not Specified | It is advised to use fresh DMSO as moisture can reduce solubility. |

| Ethanol | Insoluble | Not Specified | - |

| Alcohol | 0.1% (w/v) | Not Specified | |

| Cellosolve | Soluble | Not Specified | [3][4] |

| Acetone | Slightly Soluble | Not Specified | [3][4] |

Stability of this compound

The stability of this compound is influenced by several factors, including pH, light exposure, temperature, and the presence of oxidizing agents. Understanding these factors is crucial for the accurate preparation and storage of its solutions.

General Stability and Storage

This compound is generally considered stable under standard laboratory conditions[3][4]. However, it is incompatible with strong oxidizing agents[3][4]. For staining applications, a freshly prepared 2% (w/v) aqueous solution of Alizarin Red S, with the pH adjusted to 4.1-4.3, can be stored at 4°C and protected from light for up to one month[5]. Another source suggests that a prepared staining solution is stable for up to 4 months under similar storage conditions.

pH Sensitivity

The color and stability of this compound solutions are pH-dependent. For its use as a stain for calcium deposits, the optimal pH range is 4.1 to 4.3. It also acts as a colorimetric pH indicator, changing from yellow at pH 4.3 to violet at pH 6.3[4].

Photodegradation

This compound is susceptible to degradation upon exposure to light, particularly UV radiation. Studies have shown that in the presence of photocatalysts such as ZnO, TiO2, and SnO2, this compound undergoes rapid degradation under UV light[6]. The degradation kinetics in such systems have been reported to follow a first-order reaction[6]. The principal intermediate product of its photodegradation in the presence of TiO2 under visible light is phthalic acid[7].

Degradation by Ozonation

Ozonation is another process that can lead to the degradation of this compound. Studies have shown that approximately 70% of Alizarin Red S can be removed from an aqueous solution through ozonation, with the degradation following first-order kinetics[8][9].

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Determining Solubility by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the solubility of this compound in a given solvent using UV-Vis spectrophotometry, based on the principle of creating a calibration curve.

1. Preparation of Standard Solutions and Calibration Curve:

- Prepare a stock solution of this compound of a known high concentration in the solvent of interest.

- Perform a series of dilutions from the stock solution to create a set of standard solutions with known concentrations.

- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

- Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert Law.

2. Preparation of a Saturated Solution:

- Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

- Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

3. Sample Analysis:

- After the equilibration period, allow the undissolved solid to settle.

- Carefully filter the supernatant using a syringe filter (e.g., 0.45 µm) to obtain a clear, saturated solution.

- Measure the absorbance of the saturated solution at the λmax.

4. Calculation of Solubility:

- Using the equation of the line from the calibration curve, determine the concentration of this compound in the saturated solution from its absorbance. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol for Assessing Photostability

This protocol provides a framework for evaluating the photostability of a this compound solution.

1. Sample Preparation:

- Prepare a solution of this compound in the desired solvent at a known concentration.

- Divide the solution into two sets of transparent, sealed containers. One set will be exposed to light, and the other will serve as a dark control.

2. Experimental Setup:

- Place one set of samples in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight) and temperature.

- Wrap the second set of samples in aluminum foil to protect them from light and store them under the same temperature conditions as the exposed samples.

3. Data Collection:

- At predetermined time intervals, withdraw aliquots from both the light-exposed and dark control samples.

- Measure the absorbance of each aliquot at the λmax using a UV-Vis spectrophotometer.

4. Data Analysis:

- Compare the absorbance values of the light-exposed samples to those of the dark control samples over time.

- A decrease in the absorbance of the light-exposed samples indicates photodegradation.

- The rate of degradation can be determined by plotting the concentration (or absorbance) versus time and fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for assessing the photostability of this compound.

References

- 1. Alizarin Red S certified by the Biological Stain Commission 130-22-3 [b2b.sigmaaldrich.com]

- 2. emsdiasum.com [emsdiasum.com]

- 3. Alizarin Red S CAS#: 130-22-3 [m.chemicalbook.com]

- 4. Alizarin Red S | 130-22-3 [chemicalbook.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. [PDF] Photocatalytic Degradation of Alizarin Red S, Amaranth, Congo Red, and Rhodamine B Dyes Using UV Light Modified Reactor and ZnO, TiO2, and SnO2 as Catalyst | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijesd.org [ijesd.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Historical Applications of Xanthene Dyes in Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the foundational role of xanthene dyes in the evolution of microscopy. From the initial visualization of cellular structures to the dawn of fluorescence imaging, these vibrant compounds have been instrumental in advancing our understanding of biological systems. This document provides a detailed overview of the key historical xanthene dyes, their photophysical properties, seminal experimental protocols, and the logical workflows that established them as indispensable tools in the laboratory.

Core Xanthene Dyes: A Legacy of Color and Light

The story of xanthene dyes in microscopy is primarily centered around three key players: eosin (B541160), fluorescein (B123965), and the rhodamine family. Their discovery and application in the late 19th and early 20th centuries revolutionized biological staining and laid the groundwork for modern fluorescence microscopy.

Eosin: The Dawn of Counterstaining

First synthesized by Heinrich Caro in 1874, eosin, a brominated derivative of fluorescein, quickly found its place in histology.[1][2] Its anionic nature gives it a strong affinity for basic cellular components, particularly proteins in the cytoplasm and extracellular matrix, staining them in shades of pink and red.[1][2] The true breakthrough came in 1876 when Ernst Fischer first described its use as a histological stain, noting its clarity and ease of use.[3][4] This was followed by the pioneering work of Nicolaus Wissozky in 1877, who introduced the combination of hematoxylin (B73222) and eosin (H&E), a dual-staining technique that remains a cornerstone of histopathology today.[1][4][5][6] This method provided a clear differentiation between the blue-stained nuclei (by hematoxylin) and the pink-stained cytoplasm and extracellular matrix (by eosin).[1][4][6]

Fluorescein: Illuminating the Microscopic World

Synthesized by Adolf von Baeyer in 1871, fluorescein was the first of the major xanthene dyes to be created.[7] Its remarkable fluorescence, emitting a bright green light upon excitation with blue light, opened up new frontiers in microscopy.[8] One of the earliest documented in vivo uses of fluorescein was by Paul Ehrlich in 1882, who used its sodium salt, uranin, to track the secretion of aqueous humor in the eye.[9] The development of the first fluorescence microscopes between 1911 and 1913 by Otto Heimstaedt and Heinrich Lehmann provided the necessary instrumentation to fully harness the power of fluorescein and other fluorophores for investigating the autofluorescence of various biological specimens.[9]

Rhodamines: Expanding the Palette of Fluorescence

The rhodamine family of dyes, first synthesized by Ceresole in 1887, offered a range of fluorescent colors, primarily in the red part of the spectrum.[10] This expansion of the available color palette was a significant step forward, allowing for more complex multi-color imaging experiments. Rhodamine B, one of the earliest and most well-known members of this family, is a versatile fluorescent dye used for staining various tissues and materials.[] Its application in combination with other dyes, such as in the auramine-rhodamine stain for detecting acid-fast bacteria, demonstrated the growing sophistication of fluorescence microscopy techniques.[12][13][14]

Photophysical Properties of Key Historical Xanthene Dyes

The utility of xanthene dyes in microscopy is fundamentally linked to their ability to absorb and emit light. The following table summarizes the key photophysical properties of Eosin Y (the most common form of eosin), Fluorescein, and Rhodamine B.

| Dye | Absorption Max (λ_abs) | Emission Max (λ_em) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |

| Eosin Y | 525 nm[9] | 546 nm[9] | 112,000 cm⁻¹M⁻¹ at 524.8 nm[2][15] | 0.67[2][15] |

| Fluorescein | 490 nm[3] | 514 nm[3] | 92,300 cm⁻¹M⁻¹ at 500.2 nm[16] | 0.79 - 0.97[3][16][17] |

| Rhodamine B | 546 nm[18] | 567 nm[18] | 106,000 cm⁻¹M⁻¹ at 542.8 nm[1] | 0.49 - 0.70[1][12] |

Historical Experimental Protocols

The following protocols are representative of the early methodologies used to apply xanthene dyes in microscopy. It is important to note that these historical techniques often lacked the standardization of modern protocols.

Hematoxylin and Eosin (H&E) Staining (circa late 19th Century)

This protocol is a generalized representation of the method that would have been used following the work of Wissowzky.

Reagents:

-

Harris Hematoxylin Solution: A formulation of hematoxylin, ethanol (B145695), potassium alum, and mercuric oxide.

-

Eosin Y Solution: Typically a 0.5-1% solution of Eosin Y in water or ethanol.

-

Acid Alcohol: 1% hydrochloric acid in 70% ethanol.

-

Ammonia (B1221849) Water or Saturated Lithium Carbonate Solution: For "bluing" the hematoxylin.

-

Ethanol solutions: Graded concentrations (e.g., 70%, 95%, absolute) for dehydration.

-

Xylene: For clearing.

-

Mounting Medium: Such as Canada balsam.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene to remove paraffin (B1166041) wax.

-

Transfer through two changes of absolute ethanol.

-

Hydrate through 95% and 70% ethanol.

-

Rinse in distilled water.

-

-

Nuclear Staining:

-

Stain in Harris hematoxylin solution for 5-15 minutes.

-

Wash in running tap water.

-

-

Differentiation:

-

Dip slides in 1% acid alcohol to remove excess hematoxylin.

-

Immediately wash in running tap water.

-

-

Bluing:

-

Immerse in ammonia water or lithium carbonate solution until the nuclei turn a crisp blue/purple.

-

Wash in running tap water.

-

-

Counterstaining:

-

Stain in eosin solution for 1-3 minutes.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate through 95% ethanol and two changes of absolute ethanol.

-

Clear in two changes of xylene.

-

Mount with a coverslip using a xylene-based mounting medium.[19]

-

Early Fluorescein Staining for Corneal Abrasion (circa late 19th/early 20th Century)

This protocol is based on the early clinical applications of fluorescein in ophthalmology.

Reagents:

-

Fluorescein solution: A dilute aqueous solution of fluorescein sodium (e.g., 2%).

Procedure:

-

A small amount of the fluorescein solution is applied to the conjunctival sac of the eye.

-

The patient is asked to blink to distribute the dye across the corneal surface.

-

After a short period, the eye is examined under a blue light source (e.g., a cobalt blue filter on a slit-lamp).[20]

-

Areas where the corneal epithelium is damaged will stain bright green as the fluorescein fills the defects.[20]

Visualizing Historical Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the historical staining procedures.

Caption: A flowchart of the historical H&E staining protocol.

References

- 1. omlc.org [omlc.org]

- 2. omlc.org [omlc.org]

- 3. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 4. hekint.org [hekint.org]

- 5. biognost.com [biognost.com]

- 6. H&E stain - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. opsweb.org [opsweb.org]

- 9. Spectrum [Eosin] | AAT Bioquest [aatbio.com]

- 10. stainsfile.com [stainsfile.com]

- 12. Rhodamine B - Wikipedia [en.wikipedia.org]

- 13. biognost.com [biognost.com]

- 14. labtestsguide.com [labtestsguide.com]

- 15. PhotochemCAD | Eosin Y [photochemcad.com]

- 16. omlc.org [omlc.org]

- 17. Fluorescein [omlc.org]

- 18. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]

- 19. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]

- 20. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Mordant Red 15 for Histological Staining

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mordant Red 15, also known as C.I. 45305 and Acid Red 73, is an anionic azo dye.[1] While extensively used in the textile and printing industries for its vibrant red hue and ability to form stable complexes with metal ions, its application in histological staining is not well-documented in scientific literature.[2] Mordant dyes, by definition, require the use of a mordant—typically a metal salt—to form an insoluble complex, or "lake," which then binds to tissue components.[3][4] This interaction enhances the intensity and stability of the stain. The choice of mordant can significantly influence the final color of the stained tissue.[3]

These application notes provide a generalized, hypothetical protocol for the use of a mordant red dye, such as this compound, in a histological context. It is crucial to note that this protocol is a general framework based on the principles of mordant dyeing and is not an established, validated procedure for this compound. Researchers, scientists, and drug development professionals should consider this as a starting point for method development, which will require significant optimization and validation for any specific application.

Principle of Mordant Staining in Histology

Mordant dyes utilize a chemical bridge to bind to tissue structures. The process involves the formation of a coordination complex between the dye molecule and a polyvalent metal ion from the mordant.[5] This dye-mordant complex then attaches to the tissue. The binding can be influenced by the pH of the staining solution and the chemical nature of the tissue components. For instance, anionic dyes with hydroxyl and carboxyl groups, like many mordant dyes, typically bind to cationic (basic) components in the tissue, such as proteins in the cytoplasm and connective tissue.[3]

There are three primary methods for applying a mordant:[5]

-

Pre-mordanting (Onchrome): The tissue is treated with the mordant before the application of the dye.

-

Meta-mordanting (Metachrome): The mordant is added directly to the dye solution, and the tissue is stained with this mixture.

-

Post-mordanting (Afterchrome): The tissue is first stained with the dye and then treated with the mordant.

The choice of method depends on the specific dye, mordant, and tissue being stained, as it can affect the final color and staining intensity.[5]

Hypothetical Protocol for Mordant Red Staining of Paraffin-Embedded Sections

This protocol outlines a general procedure for staining formalin-fixed, paraffin-embedded tissue sections.

Reagents and Materials

| Reagent/Material | Preparation/Specifications |

| This compound (Acid Red 73) | C.I. 45305, Powder |

| Mordant Solution | e.g., 5% Aluminum Potassium Sulfate (Alum) or 5% Ferric Chloride in distilled water. The choice of mordant will require empirical testing. |

| This compound Staining Solution (Hypothetical) | 0.5% (w/v) this compound in distilled water. May require the addition of an acid (e.g., acetic acid) to achieve optimal pH (to be determined). |

| Differentiating Solution (Optional) | e.g., 0.5% Acid Alcohol (0.5% HCl in 70% ethanol). For regressive staining to remove excess stain. |

| Counterstain (Optional) | e.g., Mayer's Hematoxylin (B73222) for nuclear staining. |

| De-paraffinizing and Rehydrating Reagents | Xylene, 100% Ethanol, 95% Ethanol, 70% Ethanol, Distilled Water. |

| Dehydrating and Clearing Reagents | 95% Ethanol, 100% Ethanol, Xylene. |

| Mounting Medium | A permanent mounting medium compatible with xylene. |

| Coplin Jars or Staining Dishes | |

| Microscope Slides with Tissue Sections | |

| Coverslips |

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.[6]

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

Rinse gently in running tap water, then in distilled water.

-

-

Mordanting (Pre-mordanting method):

-

Immerse slides in the chosen mordant solution (e.g., 5% Aluminum Potassium Sulfate) for 10-15 minutes.

-

Rinse thoroughly in several changes of distilled water to remove excess mordant.

-

-

Staining:

-

Immerse slides in the this compound staining solution for 5-20 minutes. The optimal time will need to be determined empirically.

-

Rinse briefly in distilled water.

-

-

Differentiation (Optional):

-

If the staining is too intense, briefly dip the slides in the differentiating solution (e.g., 0.5% acid alcohol) for a few seconds.

-

Immediately stop the differentiation by rinsing in running tap water.

-

This step requires microscopic control to achieve the desired staining intensity.

-

-

Counterstaining (Optional):

-

If a nuclear counterstain is desired, immerse slides in Mayer's Hematoxylin for 3-5 minutes.

-

Rinse in running tap water.

-

"Blue" the hematoxylin by immersing in a suitable bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate solution) for 30-60 seconds.

-

Rinse well in tap water.

-

-

Dehydration, Clearing, and Mounting:

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in Xylene: 2 changes, 3 minutes each.

-

Apply a coverslip using a permanent mounting medium.

-

Expected Results (Hypothetical)

| Tissue Component | Expected Color (with this compound) | Color with Hematoxylin Counterstain |

| Cytoplasm, Muscle, Keratin | Shades of Red to Pink | Nuclei: Blue/Purple |

| Collagen, Connective Tissue | Lighter shades of Red or Pink | Nuclei: Blue/Purple |

| Erythrocytes | Bright Red | Nuclei: Blue/Purple |

| Nuclei | Pale Red (if not counterstained) | Blue/Purple |

Note: The final color and specificity are highly dependent on the chosen mordant, staining time, pH, and differentiation.

Experimental Workflow and Signaling Pathway Visualization

As this compound is a general tissue stain, it does not target a specific signaling pathway. The following diagrams illustrate the generalized experimental workflow for histological staining.

Caption: Generalized workflow for mordant-based histological staining.

Caption: Logical relationship in mordant dye binding to tissue.

Troubleshooting

Due to the hypothetical nature of this protocol, extensive troubleshooting will be necessary. Key variables to optimize include:

-

Choice of Mordant: Different mordants (e.g., aluminum, iron, copper salts) will yield different colors and binding affinities.[3]

-

Concentrations: The concentrations of both the mordant and dye solutions will need to be optimized.

-

Incubation Times: Staining and mordanting times are critical for achieving the desired intensity and avoiding over-staining.

-

pH of Solutions: The pH can affect the charge of both the tissue components and the dye-mordant complex, influencing binding.

-

Differentiation: If used, the timing of the differentiation step is crucial and requires careful microscopic monitoring.

Conclusion

While this compound is not a standard histological stain, the principles of mordant dyeing suggest it could potentially be adapted for tissue staining. The provided protocol is a generalized starting point for research and development purposes. Significant optimization and validation would be required to establish a reliable and reproducible staining method for specific histological applications. Researchers are encouraged to consult comprehensive histology manuals for detailed information on the principles of mordant staining and method development.

References

Application Notes and Protocols for Staining Calcium Deposits in Tissue

A Clarification on Mordant Dyes: Using Alizarin Red S for Calcium Staining

Initial research indicates that while the query specified Mordant Red 15, the established and validated method for staining calcium deposits in biological tissues utilizes Alizarin Red S (also known as C.I. 58005 or Mordant Red 3).[1][2] this compound (C.I. 45305) is a different compound primarily used in the textile industry, and there is no documented scientific literature supporting its use for histological calcium staining.[3][4][5] Therefore, these application notes provide detailed protocols for Alizarin Red S, the scientifically accepted standard for this application.

Alizarin Red S is an anthraquinone (B42736) derivative that is widely used in histology to identify calcium deposits in tissue sections and cell cultures.[1][6][7] Its utility is particularly notable in the study of osteogenesis, atherosclerosis, and other pathological conditions involving calcification.[8]

Principle of Staining

The mechanism of Alizarin Red S staining relies on a chelation process. The dye forms a complex with calcium ions, resulting in the formation of a stable, orange-red precipitate that is visible under a light microscope.[1][6][7] The reaction is most effective in a slightly acidic environment (pH 4.1-4.3), which enhances the specificity for calcium.[1] The resulting calcium-alizarin red complex is birefringent, which can be observed with polarized light microscopy.[1][2]

Applications

-

Osteogenesis Research: Alizarin Red S is a gold standard for visualizing and quantifying the mineralization of the extracellular matrix by osteoblasts, making it an essential tool for studying bone formation and development.[6][9][10]

-

Pathology: It is used to detect ectopic calcification in various tissues, such as blood vessels in atherosclerosis or in kidney stones.[8]

-

Cell and Tissue Culture: The stain is frequently used to assess the differentiation of mesenchymal stem cells into osteoblasts in vitro.[7][10][11]

Specificity and Limitations

While Alizarin Red S is highly effective for detecting calcium, it is not strictly specific. Other divalent or trivalent metal ions such as magnesium, manganese, barium, strontium, and iron can interfere with the staining.[1][2] However, these elements are typically not present in sufficient concentrations in biological tissues to cause significant interference.[1][2]

Data Presentation

The following tables summarize the key quantitative data for the preparation and application of Alizarin Red S staining.

Table 1: Composition of Alizarin Red S Staining Solution

| Component | Concentration/Value | Notes |

| Alizarin Red S Powder | 2 g | C.I. 58005 |

| Distilled Water | 100 mL | Final concentration of 2% (w/v) |

| Final pH | 4.1 - 4.3 | Critical for specificity. Adjust with 0.1% Ammonium (B1175870) Hydroxide (B78521).[1][6] |

Table 2: Key Parameters for Alizarin Red S Staining Protocols

| Parameter | Tissue Sections (Paraffin) | Cell Culture |

| Fixation | 10% Neutral Buffered Formalin or Alcoholic Formalin[1] | 4% Paraformaldehyde in PBS[6] |

| Fixation Time | Standard tissue processing times | 15-20 minutes at room temperature[6] |

| Staining Time | 30 seconds - 5 minutes (microscopically controlled)[1][2] | 20-45 minutes at room temperature[6][10][12] |

| Washing after Staining | Blot and rinse with acetone (B3395972) and acetone-xylene[1] | 3-5 washes with distilled water[6][7] |

| Visualization | Bright-field or polarized light microscopy | Bright-field microscopy |

Table 3: Comparison of Quantification Methods for Alizarin Red S Staining

| Method | Principle | Absorbance Wavelength | Advantages |

| Acetic Acid Extraction | Low pH extraction of the dye from the stained monolayer, followed by neutralization.[13] | 405 nm[13] | Higher sensitivity and a wider linear range.[13] |

| Cetylpyridinium Chloride (CPC) Extraction | CPC, a quaternary ammonium compound, is used to extract the dye for spectrophotometric analysis.[6] | 405-550 nm[6] | Simpler procedure, though potentially less sensitive than the acetic acid method. |

Experimental Protocols

Protocol 1: Staining of Calcium Deposits in Paraffin-Embedded Tissue Sections

This protocol details the procedure for staining calcium deposits in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)

-

Xylene

-

Ethanol (B145695) (100%, 95%, and 70%)

-

Distilled water

-

Acetone

-

Acetone-Xylene solution (1:1)

-

Synthetic mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through two changes of 100% ethanol for 3 minutes each.

-

Immerse in 95% ethanol for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Rinse well in distilled water.[1]

-

-

Staining:

-

Dehydration and Mounting:

Expected Results:

-

Calcium deposits will be stained a bright orange-red.[1]

Protocol 2: Staining of Calcium Deposits in Cell Culture

This protocol is designed for staining mineralized nodules in cell cultures, commonly used to assess osteogenic differentiation.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)

-

Distilled water

Procedure:

-

Fixation:

-

Staining:

-

Washing and Visualization:

-

Aspirate the staining solution and wash the cells 3 to 5 times with distilled water until the wash water is clear.[6][7]

-

Add a small amount of PBS to the wells to prevent the cells from drying out.

-

Visualize the stained mineralized nodules, which will appear as orange-red precipitates, using a bright-field microscope.

-

Protocol 3: Quantification of Mineralization by Solvent Extraction

This protocol allows for the quantification of Alizarin Red S staining in cell culture.

Materials:

-

10% Acetic Acid

-

10% Ammonium Hydroxide

-

Mineral oil (optional)

-

96-well plate for absorbance reading

Procedure:

-

Extraction:

-

After staining and washing the cells as described in Protocol 2, aspirate all remaining water.

-

Add 1 mL of 10% acetic acid to each well of a 24-well plate.[6]

-

Incubate for 30 minutes at room temperature with gentle shaking to dissolve the mineralized layer.

-

Use a cell scraper to detach the cell layer and transfer the cell slurry to a microcentrifuge tube.

-

-

Neutralization and Measurement:

-

Vortex the tubes for 30 seconds and heat at 85°C for 10 minutes.

-

Cool on ice for 5 minutes, then centrifuge at 20,000 x g for 15 minutes.[14]

-

Transfer the supernatant to a new tube. Add 10% ammonium hydroxide to neutralize the acid (approximately pH 4.1 to 4.5).

-

Transfer aliquots of the neutralized supernatant to a 96-well plate.

-

Read the absorbance at 405 nm using a spectrophotometer.[13]

-

A standard curve of known Alizarin Red S concentrations should be used for accurate quantification.[6]

-

Mandatory Visualizations

Caption: Workflow for Alizarin Red S Staining of Tissue and Cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. sciencellonline.com [sciencellonline.com]

- 8. Staining Kit: Alizarin Red S for Calcium Detection in Soft Tissues [morphisto.de]

- 9. researchgate.net [researchgate.net]

- 10. ixcellsbiotech.com [ixcellsbiotech.com]

- 11. promocell.com [promocell.com]

- 12. benchchem.com [benchchem.com]

- 13. 3hbiomedical.com [3hbiomedical.com]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for Fluorescent Staining with Mordant Red 15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Red 15 (C.I. 45305) is a xanthene-class dye, historically utilized in the textile industry for its vibrant color and ability to form stable complexes with metal ions.[] Its chemical structure and reported fluorescent properties suggest potential applications in biological and preclinical research as a fluorescent stain.[2][3] This document provides a detailed, generalized protocol for the use of this compound as a fluorescent stain for biological samples.

Disclaimer: this compound is not a commonly cited fluorescent stain in biological research. The following protocols are based on its known chemical properties and adapted from standard fluorescent staining techniques. Optimization of parameters such as dye concentration, incubation time, and pH will be critical for successful application.

Dye Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| C.I. Name | This compound, C.I. 45305 | [2] |

| CAS Number | 6359-29-1 | [2] |

| Molecular Formula | C₂₅H₂₁NO₆ | [2] |

| Molecular Weight | 431.44 g/mol | [2] |

| Appearance | Reddish-brown powder | [2] |

| Solubility | Soluble in water | [2] |

| Fluorescence | Yellow fluorescence in aqueous solution.[2] | |

| pH Sensitivity | Fluorescence disappears in acidic conditions (e.g., with hydrochloric acid) and becomes a yellow fluorescent light red in alkaline conditions (e.g., with sodium hydroxide).[2] |

Principle of Mordant Dyes

Mordant dyes function by forming a coordination complex with a mordant, which is typically a metal ion. This complex then binds to the substrate, such as a biological tissue. The mordant acts as a bridge between the dye and the tissue, enhancing the binding and stability of the stain. The choice of mordant can also influence the final color and fluorescence of the dye. For biological staining, common mordants include salts of aluminum, iron, or chromium.

References

Application Notes and Protocols for Mordant Red 15 as a Novel Counterstain in Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In immunohistochemistry (IHC), counterstaining is a critical step to provide contrast to the specific staining of the target antigen, allowing for the clear visualization of tissue morphology and the localization of the antigen within the cellular context. While hematoxylin (B73222) is the most commonly used nuclear counterstain, its blue-purple color may not always provide the optimal contrast, especially in multiplex IHC or when using certain chromogens. Red counterstains, such as Nuclear Fast Red, offer a valuable alternative.

This document explores the potential application of Mordant Red 15 as a novel counterstain for immunohistochemistry. This compound, also known as C.I. 45305, is a xanthene dye traditionally used in the textile industry.[1][2] Its properties as a mordant dye, requiring a metal ion to form a stable complex with the substrate, suggest its potential for binding to cellular components like the nucleus. This application note provides a hypothetical protocol for the use of this compound as a nuclear counterstain in IHC, developed based on the principles of mordant dye chemistry and general IHC counterstaining procedures.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

| Property | Description |

| Chemical Name | 6'-(Diethylamino)-3'-hydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid |

| CAS Number | 6359-29-1 |

| Molecular Formula | C25H21NO6 |

| Appearance | Reddish-brown powder |

| Solubility | Soluble in water |

Hypothetical Protocol for this compound as a Counterstain in IHC

The following protocol is a proposed methodology for the use of this compound as a nuclear counterstain in a standard immunohistochemistry workflow. It is important to note that this is a theoretical protocol and will require optimization for specific tissues and antigen-antibody systems.

I. Reagent Preparation

This compound Staining Solution (0.5% w/v)

-

This compound powder: 0.5 g

-

Distilled water: 100 mL

-

Aluminum sulfate (B86663) (Mordant): 5 g

-

Procedure: Dissolve the aluminum sulfate in distilled water. Gently heat the solution if necessary. Slowly add the this compound powder and stir until completely dissolved. Allow the solution to cool and filter before use. The pH of the final solution should be acidic.

II. Immunohistochemistry Workflow with this compound Counterstaining

A diagrammatic representation of the experimental workflow is provided below.

III. Detailed Experimental Protocol

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.

-

Rehydrate through graded alcohols: 100% ethanol (B145695) (2 x 3 minutes), 95% ethanol (2 x 3 minutes), 70% ethanol (1 x 3 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced or enzymatic antigen retrieval as required for the specific primary antibody.

-

Allow slides to cool to room temperature.

-

Wash with a wash buffer (e.g., PBS or TBS).

-

-

Immunostaining:

-

Blocking: Incubate sections with a suitable blocking solution (e.g., hydrogen peroxide block for endogenous peroxidases, followed by a protein block like normal serum) to prevent non-specific staining.

-

Primary Antibody: Incubate with the primary antibody at the optimal dilution and time.

-

Secondary Antibody: Incubate with the appropriate enzyme-conjugated secondary antibody.

-

Chromogen: Apply the chromogen substrate (e.g., DAB for HRP or Fast Red for AP) and incubate until the desired signal intensity is reached.

-

Wash thoroughly with wash buffer.

-

-

Counterstaining with this compound:

-

Immerse slides in the prepared 0.5% this compound staining solution for 3-5 minutes.

-

Note: Staining time is a critical parameter for optimization.

-

Briefly rinse in distilled water to remove excess stain.

-